5-Bromo-2-(trifluoromethoxy)pyridin-4-amine
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Overview
Description
5-Bromo-2-(trifluoromethoxy)pyridin-4-amine is a chemical compound with the molecular formula C6H3BrF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethoxy groups in its structure makes it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine typically involves the bromination of 2-(trifluoromethoxy)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethoxy)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or ethanol are typical conditions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
5-Bromo-2-(trifluoromethoxy)pyridin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-(trifluoromethoxy)pyridin-4-amine is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in various chemical transformations and enhance its potential in drug discovery and development .
Properties
Molecular Formula |
C6H4BrF3N2O |
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Molecular Weight |
257.01 g/mol |
IUPAC Name |
5-bromo-2-(trifluoromethoxy)pyridin-4-amine |
InChI |
InChI=1S/C6H4BrF3N2O/c7-3-2-12-5(1-4(3)11)13-6(8,9)10/h1-2H,(H2,11,12) |
InChI Key |
DOWPUBOHFYGVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1OC(F)(F)F)Br)N |
Origin of Product |
United States |
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